molecular formula C8H14N4 B1593284 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 297172-18-0

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1593284
M. Wt: 166.22 g/mol
InChI Key: LBGLYAJNIDZGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (4-MTTP) is an organic compound with a molecular formula of C8H15N3. It is a member of the piperidine family and is a colorless, crystalline solid that is soluble in water. 4-MTTP has a wide range of scientific research applications, including being used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, pesticides, and other compounds. It has also been used in biochemical and physiological studies as a model compound to study the structure-activity relationships of a variety of compounds.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • 1,2,4-Triazoles, including compounds structurally related to 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, have been synthesized and analyzed for their crystal structures. These structures display various intermolecular interactions, like C-H…F, C-H…S, C-H…N, and others, which are significant in molecular packing. These interactions were evaluated through computational methods and Hirshfeld analysis, emphasizing the importance of H…F interactions over H…N/O interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Antimicrobial Studies

  • Triazole-thiazolidine clubbed heterocyclic compounds, including derivatives of 1,2,4-triazoles, have been studied for their antimicrobial properties. These compounds, synthesized through various chemical reactions, including Mannich base reactions with piperidine, have shown promising antimicrobial behavior (Rameshbabu, Gulati, & Patel, 2019).

Antifungal Applications

  • Novel 4,5-disubstituted 1,2,4-triazole derivatives, including compounds similar to 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, were synthesized and screened for antifungal activities. Some of these compounds exhibited good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition in Seawater

  • Piperidine derivatives, structurally related to 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, have been synthesized and evaluated for their effectiveness in inhibiting the corrosion of brass in natural seawater. These compounds demonstrate significant corrosion inhibition, enhanced by increasing concentrations (Raj & Rajendran, 2013).

Enzyme Inhibition Properties

  • Triazole-bearing azinane analogues, including structures related to 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, have been synthesized and shown to be effective inhibitors of enzymes like acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase. These compounds' high inhibition potential makes them relevant in treatments for diseases like Alzheimer’s and diabetes mellitus (Asif, Kamal, Rehman, Rasool, & Akash, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The study of triazole and piperidine derivatives is a vibrant field due to their wide range of biological activities. Future research could involve the synthesis and testing of new derivatives, including potentially “4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine”, to discover new drugs with improved efficacy and safety profiles.


Please note that this information is quite general and is based on the properties of triazoles and piperidines as classes of compounds. For specific information on “4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine”, experimental data or literature references would be needed.


properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGLYAJNIDZGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649734
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

CAS RN

297172-18-0
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297172-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Citations

For This Compound
2
Citations
A Hakim, R Muti'ah, R Aprinda, A Suryadinata… - academia.edu
Tanaman bunga matahari (Helianthus annuus L.) merupakan salah satu tanaman yang dapat di manfaatkan sebagai obat herbal untuk penyakit malaria dan sebagai antioksidan. …
Number of citations: 0 www.academia.edu
FN Maslakhah - 2018 - etheses.uin-malang.ac.id
INDONESIA: Tanaman bunga matahari (Helianthus annuus L.) merupakan salah satu tanaman yang mudah didapatkan dan berdasarkan penelitian sebelumnya yang menjelaskan …
Number of citations: 11 etheses.uin-malang.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.